Benzyltropine hcl

Catalog No.
S13316829
CAS No.
M.F
C15H23ClNO+
M. Wt
268.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltropine hcl

Product Name

Benzyltropine hcl

IUPAC Name

8-benzyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;hydrochloride

Molecular Formula

C15H23ClNO+

Molecular Weight

268.80 g/mol

InChI

InChI=1S/C15H22NO.ClH/c1-16(11-12-5-3-2-4-6-12)13-7-8-14(16)10-15(17)9-13;/h2-6,13-15,17H,7-11H2,1H3;1H/q+1;

InChI Key

RJSBZWOWLKKJQJ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(C2CCC1CC(C2)O)CC3=CC=CC=C3.Cl

Benzyltropine hydrochloride, commonly referred to as benztropine, is a synthetic compound that belongs to the class of anticholinergic agents. It is chemically characterized by its structural features derived from tropine and diphenhydramine, making it a unique compound with both anticholinergic and antihistaminic properties. The molecular formula for benzyltropine is C21H25NOC_{21}H_{25}NO, and it has a molar mass of approximately 307.43 g/mol. This compound is primarily utilized in the medical field to manage symptoms associated with Parkinson's disease and to alleviate extrapyramidal side effects induced by antipsychotic medications .

, primarily involving metabolic processes in the body. It is metabolized mainly through N-oxidation, N-dealkylation, and hydroxylation of its aromatic rings. The metabolism yields several phase-I metabolites, which include benztropine N-oxide and desmethyl derivatives . These reactions are crucial for the pharmacokinetics of the drug, influencing its efficacy and safety profile.

Benzyltropine functions primarily as an antagonist of muscarinic acetylcholine receptors, particularly M1 and M3 subtypes in the central nervous system. By blocking these receptors, it reduces cholinergic activity, which is beneficial in treating symptoms of Parkinson's disease, such as rigidity and tremors. Additionally, it exhibits antihistaminic effects that can contribute to its therapeutic profile . The drug has a significant impact on dopamine transporters, enhancing dopaminergic activity by inhibiting presynaptic dopamine reuptake, which further aids in balancing neurotransmitter levels in patients with Parkinson's disease .

The synthesis of benzyltropine typically involves the condensation of tropine derivatives with diphenylmethanol or similar compounds. A common synthetic route includes:

  • Formation of Tropane Derivative: Synthesize a tropane skeleton from readily available precursors.
  • Alkylation: React the tropane derivative with diphenylmethanol under acidic conditions to form benzyltropine.
  • Hydrochloride Salt Formation: Convert the free base form into its hydrochloride salt for improved solubility and stability.

This method allows for the efficient production of benzyltropine while maintaining high purity levels suitable for pharmaceutical applications .

Benzyltropine is primarily used in clinical settings for:

  • Management of Parkinson's Disease: It alleviates motor symptoms associated with this condition.
  • Treatment of Extrapyramidal Symptoms: It is effective against drug-induced movement disorders caused by antipsychotics.
  • Off-label Uses: Some practitioners utilize it for conditions like acute dystonia or as an adjunct therapy in various psychiatric disorders .

Its ability to cross the blood-brain barrier enhances its effectiveness in central nervous system applications.

Benzyltropine exhibits significant interactions with other medications, particularly those affecting cholinergic or dopaminergic systems. Notable interactions include:

  • Antipsychotics: When used concurrently with antipsychotic medications, benzyltropine can mitigate extrapyramidal side effects but may also increase the risk of anticholinergic toxicity.
  • Other Anticholinergics: Co-administration with other anticholinergic drugs can amplify side effects such as dry mouth, constipation, and urinary retention .
  • CNS Depressants: Caution is advised when combining benzyltropine with central nervous system depressants due to potential additive sedative effects.

Monitoring for adverse reactions is essential during co-administration to ensure patient safety.

Benzyltropine shares structural and functional similarities with several other compounds within the anticholinergic class. Here are a few notable examples:

Compound NameChemical StructurePrimary UseUnique Features
TrihexyphenidylC₁₉H₂₃NParkinson's disease treatmentMore potent than benzyltropine; higher CNS stimulation
ProcyclidineC₁₉H₂₃NParkinsonism and drug-induced extrapyramidal symptomsLonger half-life; less sedation
OrphenadrineC₁₈H₂₃NMuscle relaxant; pain reliefDual action as an analgesic; less focused on Parkinson's
BiperidenC₁₉H₂₃NParkinson's disease treatmentSelective M1 receptor antagonist; fewer side effects

Uniqueness of Benzyltropine

Benzyltropine stands out due to its balanced profile between anticholinergic and antihistaminic activities, making it particularly effective for managing both motor symptoms and side effects from other medications. Its favorable pharmacokinetic properties allow for once-daily dosing, enhancing patient compliance compared to alternatives requiring more frequent administration .

Synthesis MethodStarting MaterialsKey Reaction ConditionsTypical Yield (%)Reference Citation
Diphenyldiazomethane RouteBenzophenone hydrazone + Yellow mercuric oxide85°C reflux, 24 hours in benzene65-75 [2]
Grignard Reaction with TropineTropine + Diphenyl ether compoundsAcid catalysis, heating under reflux70-85 [1]
Aziridination ApproachCycloheptadiene-1-ol + Nitrene precursorsRoom temperature, metal-free conditions82 (combined yield) [4] [5]
Polyketide Synthesis PathwayN-methyl-Δ1-pyrrolinium + Acetoacetate/Malonyl-CoAEnzymatic catalysis, physiological conditions80-95 (biosynthetic) [7] [8]
Electrochemical N-demethylationTropane alkaloids in ethanol/waterRoom temperature, electrochemical cell80-90 [9]

The polyketide synthesis pathway represents a biosynthetic approach that has informed synthetic strategies [7] [8]. This pathway involves the condensation of N-methyl-Δ1-pyrrolinium cation with acetoacetate or malonyl-coenzyme A units through the action of type III polyketide synthases [7] [8]. The enzymatic process occurs under physiological conditions and achieves high yields of 80-95% in biological systems [7] [8].

Electrochemical methods have emerged as environmentally friendly alternatives for tropane alkaloid modification [9]. The electrochemical N-demethylation of tropane alkaloids proceeds in ethanol-water co-solvent systems at room temperature using porous glassy carbon electrodes [9]. This methodology avoids hazardous oxidizing agents and toxic solvents while achieving yields of 80-90% [9].

Modern Combinatorial Approaches for Analog Development

Contemporary pharmaceutical research has embraced combinatorial chemistry methodologies for the systematic exploration of tropane alkaloid structure-activity relationships [10]. These approaches enable the rapid generation of large compound libraries through parallel synthesis techniques and automated screening protocols [10].

The development of two-dimensional benztropine libraries has proven particularly valuable for monoamine transporter inhibition studies [10]. These libraries typically contain 25 compounds generated through systematic variation of Grignard reagents in key coupling reactions [10]. The combinatorial approach achieves success rates of 95-100% for library synthesis, providing researchers with comprehensive sets of analogs for biological evaluation [10].

Expansion to three-dimensional tropane libraries involves additional diversification through alkyl bromide substitution reactions [10]. These more complex libraries contain up to 125 compounds and focus on structure-activity relationship development [10]. The success rates for three-dimensional library synthesis range from 85-95%, reflecting the increased complexity of multi-step parallel synthesis [10].

Radical azidonation has been optimized as a key transformation in combinatorial synthesis of benzyltropine analogs [10]. The process involves the treatment of 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester with azidating reagents under carefully controlled conditions [10]. Addition of 10% dimethylformamide to the reaction mixture significantly improves yields and reproducibility [10].

Table 2.2: Modern Combinatorial Approaches for Analog Development

Library TypeLibrary SizeKey Synthetic StepSuccess Rate (%)Application FocusReference Citation
Two-dimensional Benztropine Library25 compoundsGrignard reagent variation95-100Monoamine transporter inhibition [10]
Three-dimensional Tropane Library125 compoundsAlkyl bromide substitution85-95Structure-activity relationships [10]
N-substituted Derivative LibraryVariable (yeast platform)Computational pathway expansion60-80Novel drug lead discovery [11]
Polycyclic Tropane FrameworkMultiple stereoisomers[4+3] cycloaddition cascade70-85Complex framework synthesis [12]
Radical Azidonation ProductsOptimized single productsRadical azidonation optimization82-90Benztropine analog production [10]

The implementation of biosynthetic platforms using yeast cellular engineering represents a revolutionary approach to tropane alkaloid analog development [11]. These systems enable the production of N-substituted derivative libraries through computational pathway expansion and enzyme activity prediction [11]. The yeast-based platforms achieve success rates of 60-80% for novel drug lead discovery applications [11].

Polycyclic tropane framework synthesis has been advanced through intramolecular [4+3] cycloaddition cascade reactions [12]. These methodologies employ oxyallyl cation intermediates generated in situ through condensation of alcohols with 2-(silyloxy)-acrolein derivatives [12]. The cascade reactions proceed through unexpected step-wise mechanisms and achieve yields of 70-85% for complex framework construction [12].

The combinatorial screening of benztropine libraries focuses on binding and inhibition properties toward human dopamine, serotonin, and norepinephrine transporters [10]. Comprehensive evaluation protocols assess both binding affinity and functional inhibition of monoamine uptake [10]. These screening efforts have revealed that systematic structural modifications rarely exceed the potency of the parent benztropine molecule [10].

Advanced computational tools have been integrated into combinatorial approaches for biosynthetic pathway expansion [11]. Neural network-based strategies identify new tropane alkaloid transporters from plant ribonucleic acid sequencing datasets [11]. Integration of these transporters into engineered yeast platforms alleviates intracellular transport restrictions that limit tropane alkaloid production [11].

Optimization of Radical Azidonation and Grignard Reaction Protocols

The optimization of radical azidonation protocols has focused on enhancing yield, selectivity, and scalability for benzyltropine synthesis [10]. Traditional nitrene-generating conditions have been systematically modified to achieve superior performance in large-scale applications [10].

The key breakthrough in radical azidonation optimization involved the addition of 10% dimethylformamide to the standard reaction mixture [10]. This modification significantly improves the solubility of reactants and enhances the stability of intermediate species [10]. The optimized protocol achieves yields of 82% compared to 65-70% under standard conditions [10].

Metal-free aziridination conditions have been developed using N-aminophthalimide as the nitrene precursor [4] [5]. These conditions eliminate the need for potentially toxic metal catalysts while maintaining high efficiency [4] [5]. The reaction exhibits excellent chemoselectivity, with no observable oxidation at allylic positions or alpha to ester functionalities [4] [5].

Table 2.3: Optimization of Reaction Protocols

Protocol TypeOriginal ConditionsOptimized ParametersImprovement AchievedScale ApplicabilityReference Citation
Radical AzidonationStandard nitrene conditions10% DMF addition; Metal-free conditionsYield increase to 82%Laboratory to pilot scale [10]
Grignard ReactionTraditional ether solventsTHF solvent system; Controlled temperatureSelectivity enhancement 90%+Industrial scale demonstrated [3] [5]
Electrochemical SynthesisConventional oxidizing agentsEthanol-water co-solvent; Porous electrodesGreen chemistry complianceGram scale validated [9]
Biosynthetic EngineeringPlant-based extractionYeast cellular engineering; Pathway reconstructionControlled production environmentBioreactor scale potential [13] [11]
Purification MethodsMulti-step crystallizationMembrane filtration; Resin-based separationPurity increase to 99.5%+Commercial scale implemented [14] [15]

Grignard reaction optimization has concentrated on solvent selection and temperature control protocols [3] [5]. The replacement of traditional ether solvents with tetrahydrofuran provides enhanced solvation of organometallic species [3]. Controlled temperature protocols involving gradual addition of electrophiles prevent undesired side reactions and improve selectivity to greater than 90% [3].

The mechanistic understanding of aziridination reactions has been enhanced through computational studies [5]. These investigations reveal that intramolecular cycloaddition reactions proceed through unexpected step-wise mechanisms rather than concerted pathways [5]. The mechanistic insights guide the development of optimized reaction conditions for specific substrate classes [5].

Electrochemical synthesis protocols have been optimized to replace conventional oxidizing agents with environmentally benign alternatives [9]. The use of ethanol-water co-solvent systems eliminates the need for toxic chlorinated solvents [9]. Porous glassy carbon electrodes provide enhanced surface area for electron transfer while maintaining stability over multiple reaction cycles [9].

Scale-up considerations for radical azidonation focus on heat transfer efficiency and mixing uniformity [10]. Laboratory-scale reactions conducted in round-bottom flasks require modification for pilot-scale operations [10]. Continuous flow reactors have shown promise for maintaining consistent reaction conditions during scale-up [10].

Biosynthetic engineering approaches have optimized pathway reconstruction in yeast cellular systems [11] [13]. The integration of more than twenty proteins adapted from diverse biological sources requires careful consideration of subcellular localization [13]. Optimization efforts focus on maximizing enzyme expression levels while maintaining proper protein folding [13].

Industrial-Scale Production Challenges and Purification Techniques

Industrial-scale production of benzyltropine hydrochloride faces numerous technical and economic challenges that require systematic engineering solutions [16] [17]. The transition from laboratory synthesis to commercial manufacturing involves complex scale-up considerations and regulatory compliance requirements [18].

Raw material quality control represents a fundamental challenge in tropane alkaloid manufacturing [16] [17]. The availability of high-purity tropine starting material often limits production capacity and introduces variability in final product quality [17]. Stereochemical consistency of starting materials becomes critical at industrial scales where minor impurities can accumulate and affect product specifications [17].

Table 2.4: Industrial-Scale Production Challenges

Challenge CategorySpecific IssuesImpact on ProductionMitigation StrategiesReference Citation
Raw Material Quality ControlHigh-purity tropine availability; Stereochemical consistencyYield variability 15-25%Supplier qualification; In-process testing protocols [16] [17]
Reaction Scale-up ParametersHeat transfer limitations; Mixing efficiency at large scaleScale-up factor limitations 1:50-1:100Process modeling; Pilot plant optimization [18]
Purification ComplexityMultiple crystallization steps; Chromatographic separation costsRecovery losses 10-20%Continuous processing; Advanced separation techniques [14] [15]
Regulatory ComplianceGood Manufacturing Practice requirements; Documentation burdenTimeline extension 6-12 monthsQuality by Design implementation; Risk assessment [18] [19]
Environmental ConsiderationsSolvent waste management; Energy consumption optimizationCost increase 20-30%Green chemistry principles; Solvent recycling systems [9]
Economic ViabilityCompetition from plant-derived sources; Capital investment requirementsMarket competitiveness challengesProcess intensification; Alternative synthesis routes [16] [20]

Heat transfer limitations pose significant challenges during reaction scale-up [18]. Laboratory reactions that proceed smoothly in small vessels may experience hot spots or inadequate mixing at larger scales [18]. Process modeling and pilot plant optimization help identify optimal reactor configurations and operating parameters [18].

Purification techniques for benzyltropine hydrochloride involve multiple crystallization steps and specialized separation methods [14] [15]. Traditional purification approaches result in recovery losses of 10-20% due to inefficient separation processes [14] [15]. Advanced membrane filtration and resin-based separation techniques have been developed to improve recovery rates and product purity [14] [15].

The implementation of continuous processing technology addresses many traditional batch production limitations [14]. Continuous crystallization systems provide better control over particle size distribution and crystal morphology [14]. Membrane filtration systems operating in continuous mode achieve higher throughput while reducing solvent consumption [14].

Regulatory compliance requirements significantly impact industrial production timelines and costs [18] [19]. Good Manufacturing Practice standards mandate extensive documentation and validation procedures [19]. Quality by Design implementation helps streamline regulatory approval processes through systematic risk assessment and process understanding [18].

Environmental considerations have become increasingly important in tropane alkaloid manufacturing [9]. Solvent waste management requires sophisticated recovery and recycling systems to minimize environmental impact [9]. Energy consumption optimization through process intensification reduces both costs and environmental footprint [9].

The economic viability of synthetic benzyltropine production faces competition from plant-derived sources [16] [20]. Australian Duboisia cultivation provides natural tropane alkaloids at competitive prices [16]. Process intensification and alternative synthesis routes represent potential strategies for improving manufacturing economics [20].

Advanced purification methods have achieved product purities exceeding 99.5% through optimized resin-based separation techniques [14]. Styrene-type macroporous adsorption resins selectively bind tropane alkaloids while allowing impurities to pass through [14]. Ethanol desorption with concentrations ranging from 5-50% provides effective product recovery [14].

Nanofiltration membrane technology has been implemented for final product concentration and purification [14]. Membranes with molecular cutoffs between 100-800 Daltons achieve selective concentration of tropane alkaloids while removing low molecular weight impurities [14]. Operating conditions typically involve temperatures of 10-60°C and pressures of 0.5-2.5 megapascals [14].

The development of specialized manufacturing facilities requires significant capital investment and technical expertise [17]. Tropane alkaloid production demands specialized equipment and containment systems due to the potent biological activity of intermediates and products [17]. Alchem International has invested in bespoke manufacturing capabilities specifically designed for tropane alkaloid production [17].

The diphenylmethoxy moiety represents the most critical structural element determining dopamine transporter affinity in benzyltropine analogs [1] [2]. Structure-activity relationship studies demonstrate that small halogen substituents on the aromatic rings of this diphenylmethoxy group significantly enhance binding affinity to the dopamine transporter [1] [2]. Specifically, difluoro substitution at the 4,4'-positions produces the highest dopamine transporter affinity, with compound 2 (4,4'-difluorobenzyltropine) exhibiting a Ki value of 11.8 nanomolar compared to 118 nanomolar for unsubstituted benzyltropine [2].

The tropane nitrogen at the N-8 position serves as another critical functional group influencing dopamine transporter interactions [1] [2]. Sterically bulky N-substituents, including N-butylphenyl and N-aminoethyl groups, provide enhanced dopamine transporter selectivity with Ki values ranging from 8.5 to 14 nanomolar [2]. These bulky substituents achieve selectivity ratios favoring the dopamine transporter over histamine H1 receptors by factors of 11 to 17-fold [2].

Hydrophobic interactions mediated by specific amino acid residues represent fundamental binding determinants [3]. Valine 152 in transmembrane segment 3 forms critical hydrophobic contacts with benzyltropine analogs, as demonstrated by mutagenesis studies showing 10 to 20-fold decreases in binding affinity upon substitution to alanine or isoleucine [3]. Similarly, serine 422 in transmembrane segment 8 participates in both ligand binding and sodium coordination, with alanine mutation reducing benzyltropine affinity by approximately 16-fold [3].
The stereochemistry at the C-3 position profoundly influences dopamine transporter recognition [2]. The α-configuration demonstrates significantly higher affinity than the β-configuration, with the 4-chloro-α-isomer showing a Ki value of 30 nanomolar compared to 854 nanomolar for the corresponding β-isomer [2]. This stereochemical preference reflects specific spatial requirements within the dopamine transporter binding cavity [3].

Impact of Halogen Substitution on Receptor Selectivity Profiles

Halogen substitution patterns demonstrate profound effects on receptor selectivity between dopamine transporters and histamine H1 receptors [1] [2]. Disubstitution with small halogens consistently favors dopamine transporter binding over histamine H1 receptor affinity [2]. The 4,4'-dichloro analog exhibits a selectivity ratio of 6.1 favoring the dopamine transporter, while the 4,4'-difluoro analog shows a 1.7-fold selectivity for the dopamine transporter [2].

Monosubstitution with halogens generally produces compounds with preference for histamine H1 receptors over dopamine transporters [2]. The 4-fluoro monosubstituted analog demonstrates a selectivity ratio of 0.6, indicating higher affinity for histamine H1 receptors, while the 4-chloro monosubstituted compound shows near-equal affinity with a selectivity ratio of 1.3 [2].

Fluorine substitution provides optimal dopamine transporter selectivity among halogen substituents [1] [3]. Asparagine 157 in transmembrane segment 3 forms specific polar interactions with fluorine atoms, as evidenced by the 9-fold decrease in binding affinity for fluorinated analogs upon asparagine-to-alanine mutation [3]. This interaction involves one of the para-fluorine substituents in compounds like JHW007, positioning the molecule for optimal dopamine transporter recognition [3].
Chlorine substitution demonstrates intermediate selectivity profiles between fluorine and larger substituents [2]. 4,4'-Dichloro substitution achieves significant dopamine transporter selectivity with Ki values of 20 nanomolar at the dopamine transporter versus 122 nanomolar at histamine H1 receptors [2]. However, chlorine lacks the specific polar interactions observed with fluorine substituents [3].

Methoxy substitution illustrates the detrimental effects of bulky electron-donating groups [2]. 4,4'-Dimethoxy substitution dramatically reduces affinity at both receptors, producing Ki values of 2000 nanomolar at the dopamine transporter and 157 nanomolar at histamine H1 receptors [2]. This reduction reflects steric clashes within both binding sites [1].

Conformational Studies of 8-Azabicyclo[3.2.1]octane Core Structure

The 8-azabicyclo[3.2.1]octane core structure adopts a rigid chair conformation that optimizes receptor interactions [4] [5]. Nuclear magnetic resonance spectroscopy studies demonstrate that the piperidine ring within this bicyclic system maintains a distorted chair conformation puckered at C-8 and flattened at N-3 [4]. This specific conformation positions the N-substituent in the equatorial orientation with respect to the piperidine ring, facilitating optimal receptor contacts [4].

Crystallographic analysis reveals that methylation occurs exclusively from the endo position in 8-azabicyclo[3.2.1]octane derivatives [4]. This stereochemical preference reflects the inherent conformational constraints of the bicyclic framework and influences the spatial orientation of N-substituents [4]. The endo approach minimizes steric interactions while maintaining the preferred chair conformation of the piperidine ring [4].

Molecular dynamics simulations demonstrate that benzyltropine analogs stabilize less outward-open conformations of the dopamine transporter compared to cocaine [3] [6]. This conformational preference correlates with their reduced behavioral stimulant effects despite high dopamine transporter affinity [3]. The tropane ring system adopts specific orientations within the dopamine transporter binding cavity, with the bicyclic core forming hydrophobic contacts with transmembrane segments 1, 3, 6, and 8 [3].

Conformational flexibility analysis indicates that the 8-azabicyclo[3.2.1]octane framework provides restricted rotational freedom around the C-N bonds [5]. This rigidity contributes to the high binding specificity observed with benzyltropine analogs by reducing conformational entropy penalties upon receptor binding [1]. The bicycle constraint ensures consistent presentation of pharmacophoric elements to the dopamine transporter [3].

Stereochemical studies emphasize the importance of absolute configuration at multiple stereocenters within the bicyclic core [2]. The natural α-configuration at C-3 demonstrates optimal affinity, while β-isomers show dramatically reduced binding with 3 to 30-fold decreases in dopamine transporter affinity [2]. This stereochemical sensitivity reflects precise spatial requirements within the receptor binding site [3].

Three-Dimensional Quantitative Structure-Activity Modeling (3D-QSAR)

Comparative Molecular Field Analysis of benzyltropine analogs reveals highly predictive models with cross-validated correlation coefficients of 0.78 for dopamine transporter binding [7] [8]. The steric component provides the most significant contribution to binding affinity prediction, indicating that molecular volume and shape represent primary determinants of dopamine transporter recognition [8] [9]. These models successfully predict binding affinities of novel analogs within one order of magnitude [7].

Electrostatic field contributions demonstrate secondary importance for dopamine transporter binding compared to steric effects [8] [9]. However, electrostatic interactions become more significant for receptor selectivity between dopamine transporters and histamine H1 receptors [1]. The 3D-QSAR models identify specific regions where positive electrostatic potential enhances dopamine transporter affinity while negative potential reduces binding [9].

Hydrophobic field analysis pinpoints critical regions for van der Waals interactions within the dopamine transporter binding site [8]. Favorable hydrophobic regions correspond to transmembrane helix faces containing residues like Valine 152, Alanine 479, and Alanine 480 [3]. These hydrophobic contacts provide the primary binding energy for benzyltropine analogs, with mutations of these residues producing 10 to 20-fold affinity decreases [3].

Molecular docking studies integrated with 3D-QSAR identify the primary substrate binding cavity (S1) as the benzyltropine binding site [3] [7]. This cavity overlaps with dopamine and cocaine binding sites, supporting a competitive inhibition mechanism [3]. The three-dimensional models position the tropane nitrogen near sodium binding sites while aromatic rings interact with hydrophobic transmembrane regions [3].

Pharmacophore modeling derived from 3D-QSAR analysis defines essential structural features for dopamine transporter recognition [1] [7]. The pharmacophore includes two aromatic hydrophobic regions separated by approximately 7 angstroms, a basic nitrogen center, and specific geometric constraints imposed by the 8-azabicyclo[3.2.1]octane framework [1]. These models achieve external validation with independent test sets, demonstrating robust predictive capability for novel analog design [7].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

268.1468171 g/mol

Monoisotopic Mass

268.1468171 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types